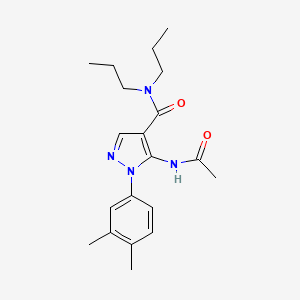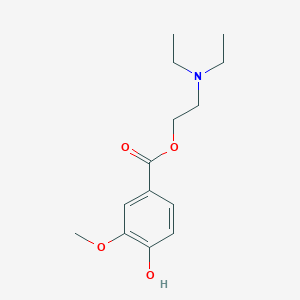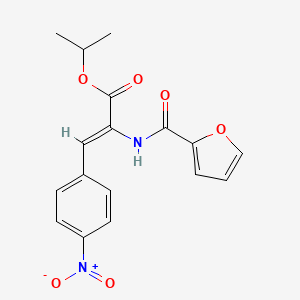![molecular formula C25H22N2O7 B4558348 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler precursors. While the specific synthesis route for "2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate" is not directly detailed in the provided research, similar compounds have been synthesized through various methods. For instance, compounds with nitrophenyl groups and oxobutanoate structures have been synthesized through reactions involving nitration, reduction, and functional group transformation steps (Buss, Coe, & Tatlow, 1997), indicating a complex and carefully controlled synthetic pathway to achieve the desired product.
Molecular Structure Analysis
The molecular structure of organic compounds like "2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate" can be analyzed through spectroscopic methods and crystallography. Studies on similar compounds, such as those involving nitrophenol groups, have detailed molecular conformations and interactions through X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration of the molecule (Jin, Pan, Xu, & Xu, 2000). These analyses are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical properties of "2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate" include its reactivity with other chemical entities and the potential for participating in various chemical reactions. Compounds with similar functional groups have been studied for their reactivity patterns, such as the chemoselective formation of amides from O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives, indicating a specific reactivity towards certain chemical transformations (Kumar, Sharma, Garcia, Kamel, McCarthy, Muth, & Phanstiel, 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure of the compound. While specific data on "2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate" was not found, related compounds have been analyzed for their physical characteristics through techniques like X-ray diffraction, revealing detailed information about the crystalline structures and intermolecular interactions within the solid state (Volkov, Levov, Soldatenkov, Kolyadina, Volkova, & Khrustalev, 2007).
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity, stability under various conditions, and interaction with different chemical reagents. Detailed chemical properties analysis can be obtained through experimental studies focusing on reaction kinetics, mechanisms, and the influence of substituents on the compound's reactivity. Studies on similar compounds with nitrophenyl and oxobutanoate groups have explored these aspects, contributing to a deeper understanding of their chemical behavior (Castro, Angel, Arellano, & Santos, 2001).
Aplicaciones Científicas De Investigación
Oxidative Stress and Neurodegeneration
Research has shown that oxidative damage is a critical early event in neurodegenerative diseases such as Alzheimer's Disease (AD). Studies indicate that oxidative stress markers, like oxidized nucleosides and amino acids, are significantly elevated in the early stages of AD, suggesting that compounds that can modulate oxidative stress might have potential therapeutic applications in neurodegeneration prevention or treatment (Nunomura et al., 2001).
Endocrine Disruption and Environmental Exposure
Phthalates and bisphenol A (BPA) are widespread environmental contaminants known for their endocrine-disrupting properties. Research focusing on the impact of these compounds on human health, including oxidative stress and potential neurotoxic effects, highlights the importance of studying complex chemical structures for their environmental and health implications (Kondolot et al., 2016).
Dietary Exposure to Chemicals
Studies examining the presence of harmful chemicals in food products and their potential health risks have been conducted to better understand how dietary exposure to certain compounds can affect human health. Research in this area aims to quantify the levels of contaminants like phthalates and nonylphenol in food items and estimate the dietary exposure of populations, providing insights into the potential health risks associated with chronic exposure to these chemicals (Sakhi et al., 2014).
Chemotherapy Research
In the context of cancer treatment, the study of complex chemical compounds plays a crucial role in developing new chemotherapeutic agents. Research into combinations of chemotherapeutic drugs and their effects on specific cancers, such as malignant astrocytomas, is critical for advancing cancer treatment and improving patient outcomes. This research area explores the efficacy and tolerability of novel drug combinations in clinical settings (Ikeda et al., 1996).
Propiedades
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7/c1-17-2-6-19(7-3-17)26-24(29)14-15-25(30)33-16-23(28)18-4-10-21(11-5-18)34-22-12-8-20(9-13-22)27(31)32/h2-13H,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKDFHIRORTNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4558274.png)
![N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)
![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)

![3-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4558305.png)
![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)


![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)


![2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4558373.png)